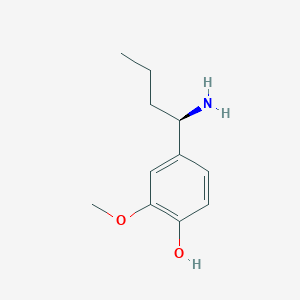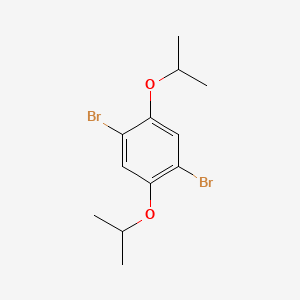![molecular formula C17H17Cl2N3 B12969804 4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12969804.png)
4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is an organic compound with a unique structure that makes it valuable in various scientific fields. This compound is characterized by its pyrrolo[2,3-d]pyrimidine core, which is substituted with chloro and methyl groups, enhancing its chemical reactivity and stability. It is widely used as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors, which are crucial in the treatment of various diseases, including cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps:
Chlorination of Carbonyl Compounds: The process begins with the chlorination of carbonyl compounds using phosphorus oxychloride to form a dichloro pyrimidine ring.
Cyclization: The final step involves cyclization with amidine to form the pyrrolo[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, which are essential for modifying its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydride and dimethyl sulfoxide (DMSO) as the solvent.
Suzuki Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: This compound acts as a kinase inhibitor, binding to the ATP-binding site of kinases and preventing their activity.
Apoptosis Induction: It can induce apoptosis in cancer cells by upregulating pro-apoptotic genes (e.g., P53, BAX) and downregulating anti-apoptotic genes (e.g., Bcl2).
Cell Cycle Arrest: The compound causes cell cycle arrest at the G1/S phase, inhibiting the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: This compound is structurally similar and used as an intermediate in pharmaceutical synthesis.
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: Another similar compound with applications in organic synthesis.
Uniqueness
4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its specific substitution pattern, which enhances its reactivity and stability. Its unique structure makes it particularly effective as a kinase inhibitor and valuable in cancer research .
Properties
Molecular Formula |
C17H17Cl2N3 |
|---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
4-chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H17Cl2N3/c1-8-6-13(18)7-9(2)15(8)22-11(4)10(3)14-16(19)20-12(5)21-17(14)22/h6-7H,1-5H3 |
InChI Key |
FXONERAUUNYRJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N2C(=C(C3=C2N=C(N=C3Cl)C)C)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


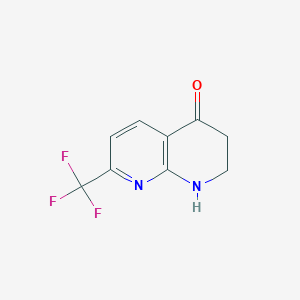
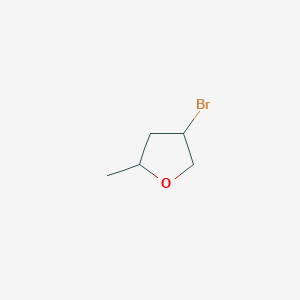
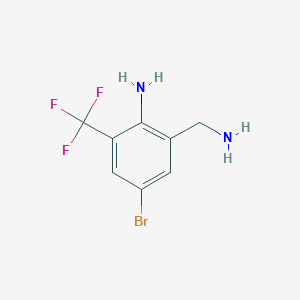
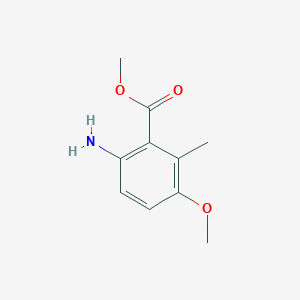
![5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one](/img/structure/B12969744.png)

![9-Methyl-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline](/img/structure/B12969780.png)
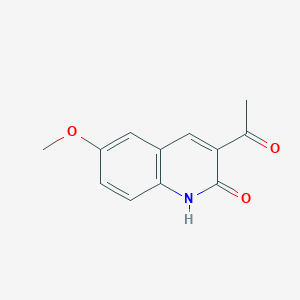
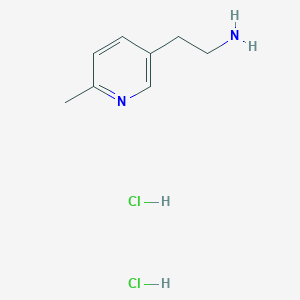
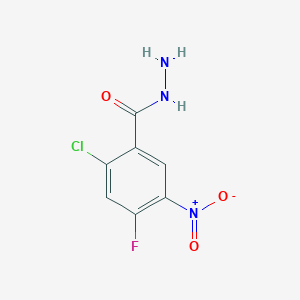
![Ethyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12969792.png)
![Methyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B12969796.png)
